4-{[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl]methyl}aniline
Overview
Description
4-{[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl]methyl}aniline is a complex organic compound that features a unique combination of heterocyclic structures. The compound contains an oxadiazole ring, an imidazole ring, and an aniline group, making it a molecule of interest in various fields of scientific research and industrial applications.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-oxadiazoles, have been reported to exhibit anti-infective properties, suggesting potential targets could be bacterial, viral, or parasitic proteins .
Mode of Action
It’s known that 1,2,4-oxadiazoles, a core structure in this compound, possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This suggests that the compound could interact with its targets through hydrogen bonding, potentially leading to inhibition or modulation of target protein function.
Biochemical Pathways
Given the anti-infective properties of similar compounds, it’s plausible that the compound could interfere with essential biochemical pathways in infectious agents, leading to their inhibition .
Pharmacokinetics
The compound’s molecular weight (23726) suggests it may have suitable properties for oral bioavailability .
Result of Action
Based on the anti-infective properties of similar compounds, it’s plausible that the compound could lead to the inhibition or death of infectious agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl]methyl}aniline typically involves multiple steps, starting with the formation of the oxadiazole ring. One common method involves the cyclization of amidoximes with carbonyl compounds such as carboxylic acids, aldehydes, or esters . The imidazole ring can be synthesized through the condensation of glyoxal with ammonia or primary amines . The final step involves the coupling of the oxadiazole and imidazole rings with an aniline derivative under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-{[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl]methyl}aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using concentrated nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
4-{[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl]methyl}aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and conductivity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds with similar oxadiazole rings but different substituents.
Imidazole Derivatives: Compounds with imidazole rings and varying functional groups.
Aniline Derivatives: Compounds with aniline groups and different heterocyclic structures.
Uniqueness
4-{[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl]methyl}aniline is unique due to its combination of oxadiazole, imidazole, and aniline moieties. This unique structure imparts specific chemical and biological properties that are not observed in simpler compounds.
Properties
IUPAC Name |
4-[[4-(3-phenyl-1,2,4-oxadiazol-5-yl)imidazol-1-yl]methyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O/c19-15-8-6-13(7-9-15)10-23-11-16(20-12-23)18-21-17(22-24-18)14-4-2-1-3-5-14/h1-9,11-12H,10,19H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUEVDRLZGNBRRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C=N3)CC4=CC=C(C=C4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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